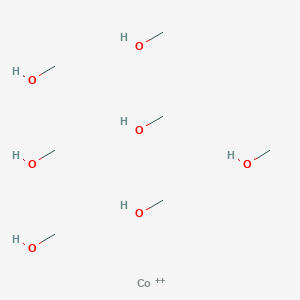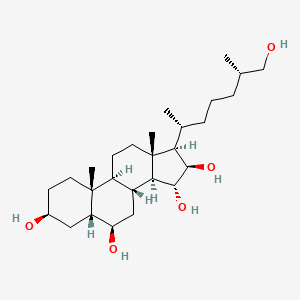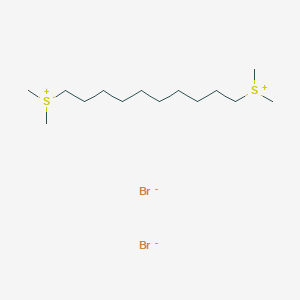![molecular formula C18H23Cl3O2Ta B12564006 Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane CAS No. 192765-20-1](/img/structure/B12564006.png)
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is a complex organometallic compound that features tantalum as its central metal atom This compound is characterized by its unique structure, which includes a trichlorinated oxolane ring and a phenylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane typically involves the reaction of tantalum pentachloride with 2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tantalum compound. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to form lower oxidation state tantalum compounds.
Substitution: The trichlorinated oxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tantalum(V) oxides, while reduction may produce tantalum(III) compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique structure allows it to facilitate these reactions efficiently .
Biology and Medicine
While its applications in biology and medicine are still under investigation, the compound’s potential as a catalyst for the synthesis of biologically active molecules is of significant interest. Researchers are exploring its use in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to catalyze polymerization reactions makes it valuable in the manufacture of these materials .
Mecanismo De Acción
The mechanism by which Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane exerts its effects involves the coordination of the tantalum atom with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
Tantalum pentachloride: A simpler tantalum compound used in similar catalytic applications.
2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane: The organic ligand component of the compound.
Uniqueness
Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane is unique due to its combination of a tantalum center with a complex organic ligand. This structure provides it with distinct catalytic properties that are not observed in simpler tantalum compounds .
Propiedades
Número CAS |
192765-20-1 |
|---|---|
Fórmula molecular |
C18H23Cl3O2Ta |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane |
InChI |
InChI=1S/C18H23Cl3O2.Ta/c1-16(2,13-7-4-3-5-8-13)15(14-9-6-11-22-14)18(21)17(19,20)10-12-23-18;/h3-5,7-8,14-15H,6,9-12H2,1-2H3; |
Clave InChI |
NARGNSOBDMXKTD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(C2CCCO2)C3(C(CCO3)(Cl)Cl)Cl.[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N'-bis[3-(benzylamino)propyl]butane-1,4-diamine;2,2,2-trifluoroacetic acid](/img/structure/B12563961.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane](/img/structure/B12563976.png)

![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine](/img/structure/B12564004.png)
![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12564014.png)
